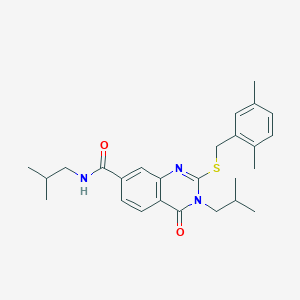
1-(4-fluorophenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorophenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a triazole ring, a fluorophenyl group, a methoxyphenyl group, and a carboxamide group, making it a versatile molecule for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide typically involves multiple steps, starting with the preparation of the triazole core. One common method is the cyclization of hydrazine derivatives with carboxylic acids or carbonyl compounds under acidic conditions. The fluorophenyl and methoxyphenyl groups are then introduced through subsequent substitution reactions.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. The use of catalysts and optimized reaction conditions helps in achieving efficient production. Purification steps such as recrystallization or chromatography are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and condensation reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydride (NaH) and various alkyl halides.
Condensation: Condensation reactions often involve the use of dehydrating agents like sulfuric acid (H₂SO₄).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different functional groups.
Condensation: Formation of heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Employed in the development of new materials, catalysts, and chemical processes.
Wirkmechanismus
The mechanism by which 1-(4-fluorophenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1-(4-Fluorophenyl)piperazine
1-(4-Methoxyphenyl)piperazine
5-Methyl-1H-1,2,4-triazole-3-carboxamide
Uniqueness: 1-(4-Fluorophenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and diverse reactivity make it a valuable compound for research and development.
Is there anything specific you would like to know more about?
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-N-(4-methoxyphenyl)-5-methyl-1,2,4-triazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O2/c1-11-19-16(21-22(11)14-7-3-12(18)4-8-14)17(23)20-13-5-9-15(24-2)10-6-13/h3-10H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZHRQYNJRTKDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
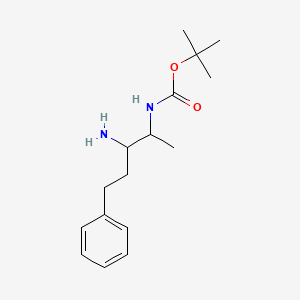
![N-(2,4-dichlorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2882945.png)
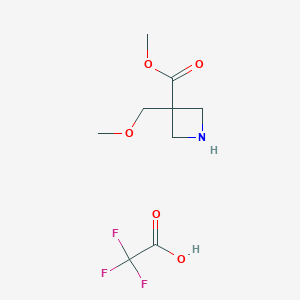
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 3-(dimethylamino)benzoate](/img/structure/B2882947.png)
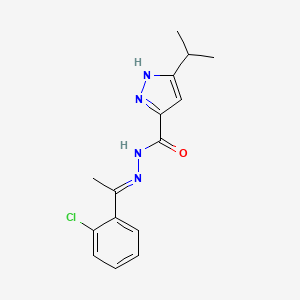
![3-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2882950.png)
![6-amino-1,3-dimethyl-5-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2882952.png)
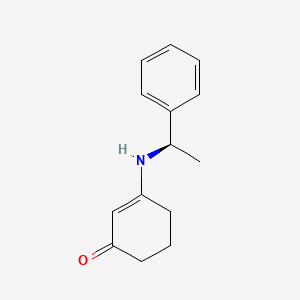
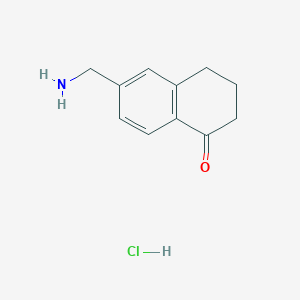
![Methyl 3-([1,1'-biphenyl]-4-yl)-3-aminopropanoate hydrochloride](/img/structure/B2882957.png)
![1-(2-chlorophenyl)-3-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-3-[(furan-2-yl)methyl]urea](/img/structure/B2882961.png)
![2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide](/img/structure/B2882964.png)
![3-(3-chlorobenzyl)-9-(2,4-dimethoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2882965.png)
